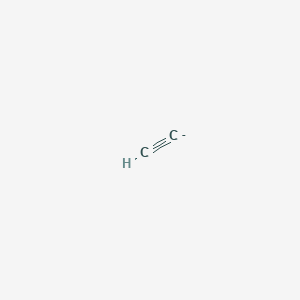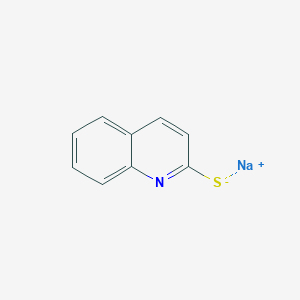
5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((((aminocarbonyl)amino)-2-thienylacetyl)amino)-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-, monosodium salt, (6R-(6alpha,7alpha))-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((((aminocarbonyl)amino)-2-thienylacetyl)amino)-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-, monosodium salt, (6R-(6alpha,7alpha))- is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique structural features, which include a bicyclic framework and multiple functional groups, making it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from readily available precursors. The key steps include:
- Formation of the bicyclic core through a cyclization reaction.
- Introduction of the carboxylic acid group via carboxylation.
- Functionalization of the bicyclic core with various substituents, including the aminocarbonyl, thienylacetyl, methoxy, and tetrazolyl groups.
- Final conversion to the monosodium salt form.
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The methoxy and thienyl groups can be oxidized under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The functional groups attached to the bicyclic core can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Penicillins: Share a similar bicyclic core structure but differ in the functional groups attached.
Cephalosporins: Another class of antibiotics with a similar core structure but different substituents.
Carbapenems: Known for their broad-spectrum antibiotic activity and structural similarities.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its versatility makes it a valuable molecule for various applications in research and industry.
Eigenschaften
CAS-Nummer |
67780-08-9 |
|---|---|
Molekularformel |
C18H19N8NaO6S3 |
Molekulargewicht |
562.6 g/mol |
IUPAC-Name |
sodium;(6R,7S)-7-[[2-(carbamoylamino)-2-thiophen-2-ylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C18H20N8O6S3.Na/c1-25-17(22-23-24-25)35-7-8-6-34-15-18(32-2,14(30)26(15)11(8)13(28)29)21-12(27)10(20-16(19)31)9-4-3-5-33-9;/h3-5,10,15H,6-7H2,1-2H3,(H,21,27)(H,28,29)(H3,19,20,31);/q;+1/p-1/t10?,15-,18+;/m1./s1 |
InChI-Schlüssel |
BXHMPLAVIHMEQG-KPIBHXCLSA-M |
SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C(C4=CC=CS4)NC(=O)N)OC)SC2)C(=O)[O-].[Na+] |
Isomerische SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)C(C4=CC=CS4)NC(=O)N)OC)SC2)C(=O)[O-].[Na+] |
Kanonische SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C(C4=CC=CS4)NC(=O)N)OC)SC2)C(=O)[O-].[Na+] |
Synonyme |
SQ 14,359 SQ 14359 SQ-14,359 SQ-14359 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


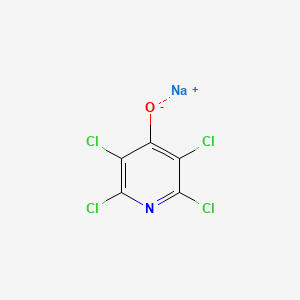
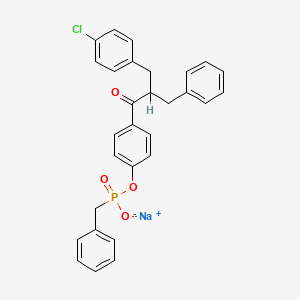
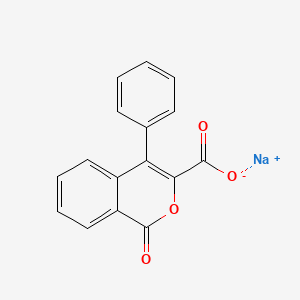
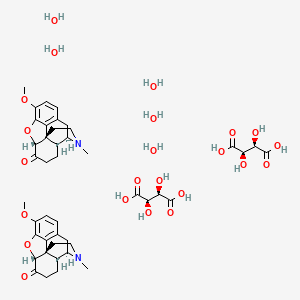
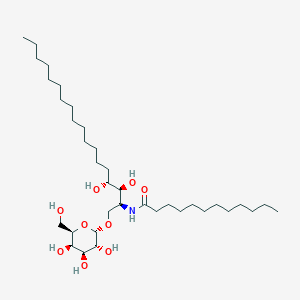
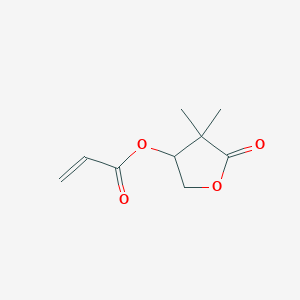
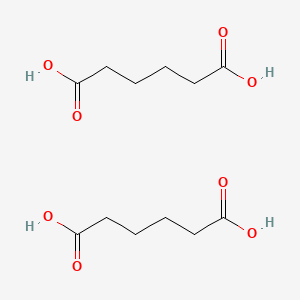
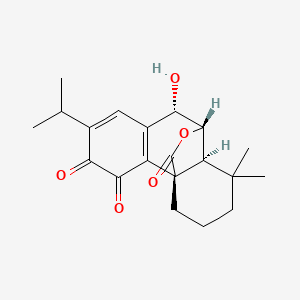
![(1R)-1,5-anhydro-1-[(1E,3S,4S,5R)-4,5-dihydroxy-3-(nonacosanoylamino)nonadec-1-en-1-yl]-D-galactitol](/img/structure/B1261105.png)
![(1S,5R)-3-[2-chloro-4-(methylsulfonyl)benzoyl]-4-(phenylthio)bicyclo[3.2.1]oct-3-en-2-one](/img/structure/B1261106.png)
